molecular formula C12H19Cl3O8 B12777345 4,1',6'-Trichlorosucrose CAS No. 69414-04-6

4,1',6'-Trichlorosucrose

Cat. No.: B12777345
CAS No.: 69414-04-6
M. Wt: 397.6 g/mol
InChI Key: BAQAVOSOZGMPRM-UGDNZRGBSA-N
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Description

4,1’,6’-Trichlorosucrose, also known as sucralose, is a chlorinated derivative of sucrose. It is a high-intensity artificial sweetener that is approximately 600 times sweeter than sucrose. Sucralose is widely used in various food and beverage products due to its stability under heat and a broad range of pH conditions, making it suitable for cooking and baking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,1’,6’-Trichlorosucrose involves multiple steps, starting from sucrose. The process typically includes the following steps:

Industrial Production Methods

Industrial production of 4,1’,6’-Trichlorosucrose follows a similar synthetic route but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions

4,1’,6’-Trichlorosucrose primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions include:

Common Reagents and Conditions

    Chlorinating Agents: Thionyl chloride, hydrochloric acid.

    Solvents: N,N-dimethylformamide, acetic acid.

    Catalysts: Sulfate solid acid catalyst.

Major Products

The major products formed from the reactions of 4,1’,6’-Trichlorosucrose include various chlorinated and dechlorinated derivatives, depending on the reaction conditions .

Mechanism of Action

4,1’,6’-Trichlorosucrose exerts its sweetening effect by activating the T1R2/T1R3 sweet taste receptors on the tongue. This activation triggers a signal transduction pathway that results in the perception of sweetness. Additionally, it has been shown to elicit increased hormonal secretion of glucagon-like peptide-1 and glucose-dependent insulinotropic peptide, which play roles in glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,1’,6’-Trichlorosucrose stands out due to its high stability under various conditions, making it suitable for a wide range of applications. Its taste profile is also closer to that of sucrose, with no bitter aftertaste, which is a common issue with other artificial sweeteners .

Properties

CAS No.

69414-04-6

Molecular Formula

C12H19Cl3O8

Molecular Weight

397.6 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1

InChI Key

BAQAVOSOZGMPRM-UGDNZRGBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)Cl)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O

Origin of Product

United States

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